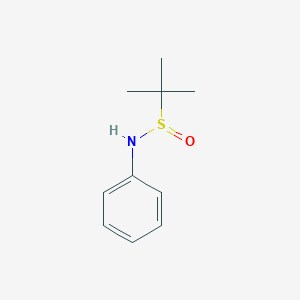

2-methyl-N-phenylpropane-2-sulfinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

2-methyl-N-phenylpropane-2-sulfinamide |

InChI |

InChI=1S/C10H15NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 |

InChI Key |

ULKLHUFLBAXTNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl N Phenylpropane 2 Sulfinamide and Its Derivatives

Oxidative Coupling and Related Approaches for Sulfinamide Synthesis

The direct formation of the sulfur-nitrogen bond via oxidative coupling represents an atom-economical and increasingly important strategy for sulfinamide synthesis. These methods typically involve the reaction of thiols or disulfides with an amine source in the presence of a catalyst and an oxidant.

Recent advancements have demonstrated the utility of copper catalysis for the oxidative coupling of thiols and amines to produce sulfinamides. In one approach, a dual S-H/N-H activation is achieved using a copper(I) iodide (CuI) catalyst with a 2,2′-bipyridine (bpy) ligand. This system effectively couples aromatic thiols with various primary and secondary aliphatic amines under air as the oxidant. nih.gov The reaction is believed to proceed through a sulfenamide (B3320178) intermediate, which is then further oxidized in situ to the corresponding sulfinamide. nih.gov This methodology provides a direct route to N-substituted sulfinamides from readily available starting materials. nih.gov

Another related strategy involves an electrochemical approach, which enables the oxidative coupling of thiols and amines without the need for chemical oxidants or metal catalysts. acs.orgresearchgate.netwhiterose.ac.uk In this process, the thiol is first anodically oxidized to a disulfide. Concurrently, the amine is oxidized to an aminium radical intermediate, which then reacts with the disulfide to form a sulfenamide. whiterose.ac.uk Subsequent oxidation steps convert the sulfenamide to a sulfinamide and ultimately to a sulfonamide, with the sulfinamide being a key intermediate in the reaction pathway. nih.govwhiterose.ac.uk

| Catalyst System | Thiol Substrate | Amine Substrate | Oxidant | Key Features | Ref. |

| CuI / bpy | Aromatic Thiols | Aliphatic Amines | Air | Dual S-H/N-H activation; proceeds via sulfenamide intermediate. | nih.gov |

| None (Electrochemical) | Thiols/Disulfides | Aliphatic/Aromatic Amines | Electricity (Anodic Oxidation) | Metal- and reagent-free; forms disulfide and aminium radical intermediates. | acs.orgwhiterose.ac.uk |

| FeCl₂ / bpy | Aromatic/Aliphatic Thiols | O-pivaloyl-protected hydroxylamine | Hydroxylamine reagent | Direct synthesis of primary sulfinamides from free thiols. | nih.gov |

Chiral Resolution Techniques for Enantiopure Sulfinamides

The separation of racemic sulfinamides into their constituent enantiomers remains a viable and important method for obtaining enantiopure material. Classical resolution relies on the formation of diastereomeric adducts with a chiral resolving agent, which can then be separated physically, typically by crystallization.

A notable example is the use of carbohydrates as chiral templates. Racemic N-tert-butanesulfinamide can be resolved by reaction with D-ribose, which forms diastereomeric N-glycosides. vjs.ac.vn These diastereomers exhibit different physical properties and can be separated by chromatography. Subsequent hydrolysis of the separated diastereomers under mild basic conditions cleaves the N-glycosidic bond, yielding the respective (R)- and (S)-enantiomers of the sulfinamide in high yield and excellent enantiomeric excess. vjs.ac.vn

More advanced techniques such as Dynamic Kinetic Resolution (DKR) offer a significant advantage over classical resolution by enabling the theoretical conversion of 100% of a racemic mixture into a single desired enantiomer. nih.gov In DKR, the chiral auxiliary or catalyst not only resolves the racemate by reacting faster with one enantiomer (kinetic resolution) but also catalyzes the racemization of the slower-reacting enantiomer. nih.govyoutube.com This ensures that the entire substrate pool is converted into the fast-reacting enantiomer, leading to a high yield of the desired product. While extensively used for other chiral compounds, the principles of DKR have been applied to the synthesis of related chiral sulfur compounds, representing a state-of-the-art approach for maximizing stereochemical efficiency. nih.govacs.org

| Technique | Principle | Chiral Agent/Catalyst Example | Advantage | Disadvantage | Ref. |

| Classical Resolution | Formation and separation of diastereomers. | D-ribose | Straightforward, well-established. | Maximum 50% yield for desired enantiomer. | vjs.ac.vn |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the undesired enantiomer. | Cinchona alkaloids | Theoretically up to 100% yield of a single enantiomer. | Requires a suitable catalyst for both resolution and racemization. | nih.govbuchler-gmbh.com |

Asymmetric Catalytic Synthesis of Sulfinamides

The development of direct, catalytic, and enantioselective methods for synthesizing sulfinamides has been a major breakthrough, providing highly practical and scalable routes to these valuable compounds. The most prominent of these is the asymmetric oxidation of an achiral precursor.

A highly successful and widely adopted method involves the catalytic asymmetric oxidation of di-tert-butyl disulfide. acs.orgiupac.org This process uses a vanadium-based catalyst, typically vanadyl acetylacetonate (B107027) (VO(acac)₂), in combination with a chiral Schiff base ligand. acs.org The oxidation is performed using hydrogen peroxide as the stoichiometric oxidant, resulting in the formation of tert-butyl tert-butanethiosulfinate with high enantiomeric excess (typically >90% ee). acs.org This chiral thiosulfinate is a stable intermediate that can be isolated and even crystallized to achieve enantiopurity. acs.orgacs.org The enantioenriched thiosulfinate is then treated with lithium amide in ammonia, which proceeds with complete inversion of configuration at the sulfur atom to deliver the final enantiopure tert-butanesulfinamide. iupac.org This two-step process is highly efficient and has been performed on a multi-kilogram scale. acs.orgacs.org

Alternative large-scale processes have also been developed to avoid potentially hazardous reagents. One such method employs a recyclable chiral sulfinyl transfer agent, which reacts with a Grignard reagent to selectively form a chiral sulfinate. This intermediate is then converted to the desired sulfinamide under mild conditions. acs.org

| Method | Catalyst / Ligand | Precursor | Key Intermediate | Yield (Overall) | Enantiomeric Excess (ee) | Ref. |

| Vanadium-Catalyzed Oxidation | VO(acac)₂ / Chiral Schiff Base | Di-tert-butyl disulfide | tert-Butyl tert-butanethiosulfinate | ~75% | >99% (after crystallization) | acs.orgacs.org |

| Chiral Transfer Agent Method | Chiral Amino Alcohol Template | tert-Butylmagnesium chloride | Chiral Sulfinate | ~40% | >99% | acs.org |

Derivatization Strategies for N-Phenyl-substituted Sulfinamides

The target compound, 2-methyl-N-phenylpropane-2-sulfinamide, is itself a derivative of the parent tert-butanesulfinamide. Its synthesis is a key example of derivatization, most commonly achieved via palladium-catalyzed cross-coupling reactions. In a typical procedure, an enantiopure sulfinamide, such as (S)-tert-butanesulfinamide, is coupled with an aryl halide, like phenyl bromide, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., tBu-XPhos) to afford the N-phenyl derivative in high yield. nih.gov

Once formed, N-phenyl-substituted sulfinamides can undergo further transformations, serving as precursors to other important sulfur-containing functional groups. A significant derivatization is the copper-catalyzed oxidative coupling with aryl boronic acids to produce sulfoximines. nih.gov This reaction creates a new sulfur-carbon bond and raises the oxidation state of the sulfur atom, providing access to a different class of chiral ligands and pharmacophores. The reaction is stereospecific, meaning the chirality at the sulfur center of the sulfinamide is transferred directly to the sulfoximine (B86345) product. nih.gov

While the parent tert-butanesulfinamide is most famous for its condensation with aldehydes and ketones to form N-tert-butanesulfinyl imines, this reactivity is also applicable to N-aryl sulfinamides. wikipedia.org These imines are versatile electrophiles for the stereoselective addition of nucleophiles, leading to a wide array of chiral amines after cleavage of the sulfinyl group. iupac.orgnih.gov The N-phenyl group on the sulfinamide would modulate the steric and electronic properties of the resulting imine, influencing the diastereoselectivity of subsequent nucleophilic additions.

| Derivatization Reaction | Substrate | Reagent(s) | Product Type | Key Transformation | Ref. |

| N-Arylation (Synthesis) | (S)-tert-Butanesulfinamide | Phenyl bromide, Pd₂(dba)₃, tBu-XPhos | N-Aryl Sulfinamide | Forms the target N-phenyl sulfinamide via C-N coupling. | nih.gov |

| Oxidative Arylation | N-Aryl Sulfinamide | Aryl boronic acid, Cu catalyst | Sulfoximine | Forms a new S-C bond and oxidizes sulfur (IV) to sulfur (VI). | nih.gov |

| Imine Formation | N-Aryl Sulfinamide | Aldehyde or Ketone | N-Sulfinyl Imine | Condensation to form a C=N bond, activating it for nucleophilic addition. | wikipedia.org |

Chiral Auxiliary Applications of 2 Methyl N Phenylpropane 2 Sulfinamide in Asymmetric Synthesis

Nucleophilic Addition Reactions to N-Sulfinyl Imines

The high utility of N-tert-butanesulfinyl imines is most evident in their reactions with a wide array of nucleophiles. These additions are typically highly diastereoselective and provide reliable routes to a diverse range of enantioenriched amines and their derivatives. beilstein-journals.org

Asymmetric Alkylation Reactions

The addition of organometallic reagents, such as Grignard and organolithium reagents, to N-tert-butanesulfinyl imines is a cornerstone method for the synthesis of α-branched chiral amines. researchgate.net The diastereoselectivity of these reactions is often exceptionally high, particularly with Grignard reagents in non-coordinating solvents like toluene (B28343) or dichloromethane (B109758). organic-chemistry.org This high degree of stereocontrol is attributed to a rigid, chair-like six-membered transition state involving chelation of the magnesium atom to both the imine nitrogen and the sulfinyl oxygen. semanticscholar.org

Research has shown that a variety of Grignard reagents can be added to N-tert-butanesulfinyl imines derived from a wide range of aldehydes, affording the corresponding sulfinamide products in high yields and with excellent diastereomeric ratios. nih.gov

| Grignard Reagent (RMgBr) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| EtMgBr | Toluene | 94 | 98:2 |

| PhMgBr | Toluene | 90 | 96:4 |

| VinylMgBr | CH₂Cl₂ | 89 | 98:2 |

| i-PrMgBr | Toluene | 85 | 97:3 |

While organolithium reagents are also effective, they sometimes provide lower diastereoselectivity in coordinating solvents like THF, which can disrupt the chelation-controlled transition state. nih.gov However, high selectivity can often be restored by using non-coordinating solvents or by adding Lewis acidic additives. organic-chemistry.org

Diastereoselective Allylation and Crotylation Reactions

The synthesis of chiral homoallylic amines is readily achieved through the diastereoselective addition of allylmetal reagents to N-tert-butanesulfinyl imines. clockss.org Reagents such as allylmagnesium bromide and allylindium species have been used with great success. semanticscholar.orgelsevierpure.com The resulting homoallylic amines are valuable synthetic intermediates, as the alkene moiety can be further functionalized in numerous ways. beilstein-journals.org

The stereochemical outcome of these reactions can be highly dependent on the reaction conditions, including the metal and solvent used. nih.gov For instance, Zn-mediated allylations of N-tert-butanesulfinyl imines have shown a remarkable reversal of stereoselectivity simply by changing the solvent system from THF to HMPA. nih.gov Palladium-catalyzed allylations using allylic alcohols in the presence of an indium(I) iodide reducing agent also proceed with high diastereoselectivity. acs.org

Crotylation reactions, which introduce a substituted allyl group, can generate two new stereocenters. These reactions are often highly regioselective and diastereoselective. For example, the reaction with crotyl alcohol under palladium/indium catalysis leads preferentially to the anti-diastereomer. beilstein-journals.orgacs.org

| Imine Substituent (R) | Allylating System | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Ph | Allyl-MgBr / THF | 96 | 96:4 |

| 4-MeO-C₆H₄ | Allyl-Br / In / THF | 85 | >95:5 |

| n-Pr | Allyl-OH / Pd cat. / InI | 65 | 93:7 |

| Ph | Crotyl-OH / Pd cat. / InI | 72 | 95:5 (anti) |

Enantioselective Reduction of Imines

The diastereoselective reduction of N-tert-butanesulfinyl imines provides a direct and efficient route to chiral secondary amines. A key feature of this methodology is the ability to achieve a reversal of diastereoselectivity by simply changing the hydride source, allowing access to either amine enantiomer from a single chiral auxiliary.

Typically, reduction with sodium borohydride (B1222165) (NaBH₄) in a solvent like THF proceeds with high diastereoselectivity to afford one diastereomer of the corresponding sulfinamide. In contrast, employing a bulkier reducing agent such as L-Selectride (lithium tri-sec-butylborohydride) often results in the preferential formation of the opposite diastereomer, also in high yield and selectivity. This powerful strategy has been successfully applied to the reduction of a wide variety of both aldimines and ketimines.

| Imine Substituent (R) | Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Ph | NaBH₄ | 98 | 95:5 |

| L-Selectride | 96 | 3:97 | |

| 2-Naphthyl | NaBH₄ | 99 | 96:4 |

| L-Selectride | 98 | 2:98 |

Stereoselective Methylene Transfers via Sulfur Ylide Technology

The reaction of N-tert-butanesulfinyl imines with sulfur ylides, known as the aza-Corey-Chaykovsky reaction, is a powerful method for the asymmetric synthesis of chiral aziridines. organic-chemistry.orgbeilstein-journals.org Aziridines are valuable, strained three-membered heterocycles that serve as versatile intermediates for the synthesis of more complex nitrogen-containing molecules. semanticscholar.org

The addition of a sulfur ylide, such as dimethylsulfoxonium methylide, to a chiral N-tert-butanesulfinyl imine proceeds via nucleophilic attack of the ylide on the imine carbon, followed by an intramolecular cyclization with displacement of dimethyl sulfoxide (B87167) (DMSO) to form the aziridine (B145994) ring. The reaction is often highly diastereoselective. organic-chemistry.orgresearchgate.net This methodology has been successfully applied to imines derived from both aldehydes and ketones, including sterically demanding and electronically diverse substrates. organic-chemistry.orgbeilstein-journals.org For example, the aziridination of N-tert-butanesulfinyl ketimino esters provides access to α-quaternary aziridine-2-carboxylates with excellent stereocontrol (>97:3 dr). organic-chemistry.org

| Imine Type | Imine Substituents (R¹, R²) | Ylide | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Ketimine | R¹=Ph, R²=CF₃ | (CH₃)₂S(O)CH₂ | 93 | >99:1 |

| Ketimino Ester | R¹=Bn, R²=CO₂Et | (CH₃)₂S(O)CH₂ | 99 | >97:3 |

| Aldimine | R¹=Protected Diol, R²=H | (CH₃)₂S(O)CH₂ | N/A | >95:5 |

Diastereoselective 1,2-Addition of Organometallic Reagents

The 1,2-addition of organometallic reagents to the C=N bond of N-tert-butanesulfinyl imines is a general and highly reliable method for creating new carbon-carbon bonds and setting a new stereocenter with a high degree of control. This reaction class encompasses the alkylation reactions discussed previously but also includes additions of aryl, alkenyl, and alkynyl nucleophiles.

Grignard reagents are particularly effective, affording high diastereoselectivities, especially in non-polar solvents, due to the formation of a rigid, six-membered chelated transition state. organic-chemistry.orgsemanticscholar.org Organolithium reagents are also widely used, although the stereochemical outcome can be more sensitive to the solvent, with coordinating solvents like THF sometimes favoring an open, non-chelated transition state, which can lead to different or lower selectivity. rsc.orgnih.gov The choice of the organometallic reagent and solvent can thus be used to control the stereochemical outcome, sometimes allowing for the selective synthesis of either diastereomer of the product from the same starting imine. nih.gov

Stereocontrol Mechanisms in Chiral Auxiliary-Mediated Reactions

The remarkable stereocontrol exerted by the N-tert-butanesulfinyl group in nucleophilic additions is primarily attributed to specific, predictable transition state models. The predominant mechanism depends on the nature of the nucleophile's metal counterion and the solvent. semanticscholar.org

For Grignard reagents and other organometallic species with Lewis acidic metals (e.g., Zn, In) in non-coordinating solvents, a rigid, six-membered chair-like transition state is proposed. organic-chemistry.orgsemanticscholar.org In this model, the metal atom coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the imine. The bulky tert-butyl group then orients itself to minimize steric interactions, effectively shielding one face of the imine. The nucleophile is thus directed to attack from the less hindered face, leading to the observed high diastereoselectivity. semanticscholar.org

In contrast, for organolithium reagents in coordinating solvents like THF, or for bulky reducing agents like L-Selectride, an open-chain, non-chelated model is often invoked. semanticscholar.org In this scenario, chelation is disrupted by the solvent molecules coordinating to the lithium cation. Stereocontrol is then dictated by minimizing dipole-dipole interactions and steric hindrance in a more flexible transition state. The sulfinyl group and the imine substituent orient themselves to be anti-periplanar to minimize dipole moments, and the nucleophile attacks from the sterically most accessible trajectory, which is often opposite to that predicted by the chelation model. This ability to switch between chelation-controlled and non-chelation-controlled pathways by simply changing the reagent or solvent is a key advantage of this methodology, providing access to a wider range of stereoisomers. nih.gov

Chelation-Controlled Models

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines can often be rationalized by chelation-controlled transition state models, particularly when using organometallic reagents containing Lewis acidic metals such as magnesium, zinc, or aluminum. In these models, the metal center coordinates to both the nitrogen atom of the imine and the oxygen atom of the sulfinyl group, forming a rigid six-membered ring transition state. This chelation locks the conformation of the N-sulfinyl imine, exposing one face of the C=N double bond to nucleophilic attack.

For (R)-N-tert-butanesulfinyl imines, this chelation model predicts that the nucleophile will attack the Re face of the imine, leading to the (R)-configured amine product. The bulky tert-butyl group of the sulfinyl moiety effectively shields the other face, directing the incoming nucleophile to the opposite side. The degree of diastereoselectivity is often very high, as the rigid, chelated transition state maximizes the steric differentiation between the two faces of the imine. The choice of a non-coordinating solvent, such as toluene or dichloromethane, is often crucial for favoring this chelation-controlled pathway, as coordinating solvents like tetrahydrofuran (B95107) (THF) can compete with the sulfinyl oxygen for coordination to the metal center, disrupting the cyclic transition state. acs.org

Non-Chelated Acyclic Transition States

In contrast to chelation-controlled models, nucleophilic additions to N-tert-butanesulfinyl imines can also proceed through non-chelated acyclic transition states. This is typically observed with organometallic reagents that have less Lewis acidic metals, such as organolithium reagents, or when the reaction is performed in a strongly coordinating solvent like THF. In the absence of chelation, the stereochemical outcome is dictated by minimizing steric interactions in an open transition state.

For (R)-N-tert-butanesulfinyl imines, the most stable acyclic conformation places the bulky tert-butyl group and the imine substituent on opposite sides of the C=N bond to minimize steric strain. In this arrangement, the nucleophile preferentially attacks the imine from the face opposite the sterically demanding tert-butyl group, which corresponds to the Si face. This leads to the formation of the (S)-configured amine product, the opposite stereoisomer to that obtained under chelation control. Therefore, by careful selection of the organometallic reagent and solvent, it is possible to selectively synthesize either enantiomer of the desired amine from a single enantiomer of the chiral auxiliary.

Influence of Substrate and Reagent Structure on Stereoselectivity

The stereoselectivity of nucleophilic additions to N-tert-butanesulfinyl imines is highly dependent on the steric and electronic properties of both the imine substrate (derived from an aldehyde or ketone) and the incoming nucleophilic reagent. Generally, bulkier substituents on the imine or the nucleophile lead to higher diastereoselectivities due to more pronounced steric differentiation in the transition state.

For instance, the addition of a given Grignard reagent to a series of N-tert-butanesulfinyl aldimines will often show increasing diastereoselectivity as the steric bulk of the aldehyde's R-group increases. Similarly, for a given N-tert-butanesulfinyl imine, increasing the steric bulk of the nucleophile can also enhance the diastereomeric ratio of the product. However, electronic effects can also play a role, and the interplay between sterics and electronics can sometimes lead to unexpected outcomes. The following table provides representative data on the influence of substrate and nucleophile structure on the diastereoselectivity of these reactions.

Table 1: Influence of Substrate and Nucleophile Structure on Diastereoselectivity

| Imine Substrate (R-group) | Nucleophile (Nu) | Diastereomeric Ratio (dr) |

|---|---|---|

| Phenyl | Methylmagnesium bromide | 91:9 |

| Isopropyl | Methylmagnesium bromide | 98:2 |

| tert-Butyl | Methylmagnesium bromide | >99:1 |

| Phenyl | Ethylmagnesium bromide | 90:10 |

| Phenyl | Phenylmagnesium bromide | 88:12 |

Synthetic Utility in Complex Molecule Construction

The robust and predictable stereocontrol offered by 2-methyl-N-phenylpropane-2-sulfinamide has made it a cornerstone in the asymmetric synthesis of a wide variety of complex nitrogen-containing molecules. Its applications range from the straightforward synthesis of valuable chiral amines to the construction of intricate heterocyclic frameworks and the preparation of non-natural amino acids for incorporation into peptidomimetics.

Synthesis of Enantiomerically Pure Chiral Amines

The primary application of this compound is in the synthesis of enantiomerically pure chiral amines. The methodology is remarkably general, allowing for the synthesis of α-branched and α,α-disubstituted amines with high levels of stereocontrol. researchgate.net The process involves the condensation of the sulfinamide with an aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine, followed by the diastereoselective addition of an organometallic nucleophile. Finally, the sulfinyl group is readily removed under mild acidic conditions to afford the desired chiral amine, often as its hydrochloride salt. This method has been successfully employed to synthesize a vast array of chiral amines with varying substitution patterns. researchgate.net

Table 2: Examples of Enantiomerically Pure Chiral Amines Synthesized

| Aldehyde/Ketone Precursor | Nucleophile | Product Amine | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Methylmagnesium bromide | 1-Phenylethanamine | 95 | 91:9 |

| Isovaleraldehyde | Phenylmagnesium bromide | 1-Phenyl-3-methylbutan-1-amine | 89 | 98:2 |

| Acetophenone | Allylmagnesium bromide | 1-Phenyl-1-(prop-2-en-1-yl)ethanamine | 85 | 96:4 |

| Cyclohexanone | Ethylmagnesium bromide | 1-Cyclohexyl-1-ethanamine | 92 | >99:1 |

Preparation of Enantiopure Building Blocks for Nitrogen-Containing Heterocycles

The chiral amines and their derivatives synthesized using this compound are valuable intermediates for the construction of enantiopure nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in a multitude of natural products and pharmaceuticals. By incorporating additional functionality into the aldehyde/ketone or nucleophile, subsequent intramolecular cyclization reactions can be employed to generate a wide range of heterocyclic systems, including aziridines, pyrrolidines, and piperidines, with excellent stereocontrol. beilstein-journals.orgnih.gov For example, the addition of a Grignard reagent containing a terminal halide to an N-tert-butanesulfinyl imine can be followed by an intramolecular N-alkylation to furnish a chiral pyrrolidine (B122466) or piperidine. nih.govresearchgate.net

Table 3: Synthesis of Enantiopure Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Strategy | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| trans-2,3-Disubstituted Aziridine | Aza-Darzens reaction of an N-sulfinyl imine with an α-bromo ester | 75 | >95:5 dr |

| cis-2,5-Disubstituted Pyrrolidine | Addition of a homoallylic Grignard reagent followed by ozonolysis and reductive amination | 68 (over 3 steps) | >98:2 dr |

| 2-Substituted Piperidine | Addition of a 4-pentenyl Grignard reagent followed by hydroboration-oxidation and cyclization | 72 (over 3 steps) | 95:5 dr |

| Tetrahydroquinoline | Addition of a Grignard reagent to an o-alkenyl N-sulfinyl imine followed by ring-closing metathesis | 78 | >97:3 dr |

Application in Synthesis of Amino Acid Derivatives and Peptidomimetics

The versatility of this compound extends to the synthesis of non-proteinogenic amino acid derivatives and, by extension, peptidomimetics. By employing N-tert-butanesulfinyl imines derived from α-keto esters or other suitably functionalized carbonyl compounds, a variety of unnatural α- and β-amino acids can be prepared with high enantiomeric purity. nih.govresearchgate.net These unnatural amino acids are crucial building blocks for the construction of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced metabolic stability and oral bioavailability. nih.gov The ability to introduce diverse side chains and to control the stereochemistry at the α-carbon makes this methodology particularly valuable for creating novel peptide isosteres and other peptidomimetic scaffolds. researchgate.netlibretexts.org

Role of 2 Methyl N Phenylpropane 2 Sulfinamide Derivatives As Chiral Ligands in Catalysis

Design and Synthesis of Chiral N-Aryl Sulfinamide-Olefin Ligands

Chiral N-aryl sulfinamide-olefin ligands are a class of bidentate ligands that coordinate to a metal center through the olefinic double bond and an atom on the sulfinamide moiety. Their synthesis is often straightforward, making them attractive for a variety of catalytic applications.

A common synthetic route involves the C-N coupling of an aryl halide with a chiral sulfinamide, followed by a nucleophilic substitution reaction to introduce the olefin-containing group. For instance, chiral N-aryl tert-butanesulfinamide-olefin ligands have been synthesized through a C-N coupling reaction followed by a nucleophilic substitution, although this can sometimes lead to slight racemization. arkat-usa.org

The modular nature of this synthesis allows for the facile tuning of the ligand's steric and electronic properties by varying the substituents on the aryl ring and the olefin. This adaptability is crucial for optimizing the ligand's performance in specific catalytic transformations.

Applications in Asymmetric Transition-Metal Catalysis

The utility of 2-methyl-N-phenylpropane-2-sulfinamide derivatives as chiral ligands is demonstrated in their successful application in a variety of asymmetric transition-metal catalyzed reactions.

Asymmetric Rhodium-Catalyzed 1,4-Addition Reactions

Chiral N-aryl sulfinamide-olefin ligands have proven to be highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds. arkat-usa.org This reaction is a powerful tool for the formation of C-C bonds and the creation of chiral centers.

In a representative study, a series of chiral N-aryl tert-butanesulfinamide-olefin ligands were employed in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone. The results, summarized in the table below, demonstrate the high yields and enantioselectivities that can be achieved with these ligands.

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone Using Chiral N-Aryl Sulfinamide-Olefin Ligands

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| (R)-N-allyl-N-phenyl-tert-butanesulfinamide | 95 | 85 (S) |

| (R)-N-cinnamyl-N-phenyl-tert-butanesulfinamide | 92 | 90 (S) |

| (R)-N-allyl-N-(4-methoxyphenyl)-tert-butanesulfinamide | 96 | 88 (S) |

| (R)-N-cinnamyl-N-(4-methoxyphenyl)-tert-butanesulfinamide | 94 | 92 (S) |

| (R)-N-allyl-N-(4-chlorophenyl)-tert-butanesulfinamide | 93 | 86 (S) |

Reaction conditions: 2-cyclohexenone (0.5 mmol), phenylboronic acid (1.0 mmol), [Rh(C2H4)2Cl]2 (2.5 mol%), ligand (5.5 mol%), K3PO4 (1.0 mmol), dioxane (2 mL), 40 °C, 12 h. Data sourced from: Arkivoc 2017, v, 32-42. arkat-usa.org

The data clearly indicates that the structure of the ligand has a significant impact on the enantioselectivity of the reaction, with the cinnamyl-substituted ligands generally affording higher enantiomeric excesses than the allyl-substituted counterparts.

Development of Sulfinamide Monophosphine Ligands

A significant advancement in the application of this compound derivatives has been the development of sulfinamide monophosphine ligands, a prominent example being the "Ming-Phos" family of ligands. These ligands are characterized by a phosphine (B1218219) moiety and a chiral sulfinamide group, which can act in a monodentate or bidentate fashion, coordinating to the metal center through the phosphorus atom and potentially the sulfinyl oxygen or the nitrogen atom.

The synthesis of Ming-Phos and its analogues is typically achieved through a modular approach, allowing for the introduction of a wide range of steric and electronic diversity. This has led to the creation of a library of ligands that have been successfully applied in a variety of asymmetric catalytic reactions, including those catalyzed by palladium and copper.

The performance of Ming-Phos and its derivatives has been demonstrated in several challenging asymmetric transformations, such as the synthesis of axially chiral biaryls and the construction of all-carbon quaternary stereocenters. The table below showcases the effectiveness of these ligands in representative palladium- and copper-catalyzed reactions.

Table 2: Applications of Sulfinamide Monophosphine (Ming-Phos) Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand | Substrate Example | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pd-catalyzed Asymmetric Suzuki-Miyaura Coupling | Pd(OAc)2 / (S,S)-Ming-Phos | 1-bromo-2-naphthol and (2-methoxyphenyl)boronic acid | Axially chiral biaryl | 95 | 96 |

| Cu-catalyzed Asymmetric [3+2] Cycloaddition | Cu(OTf)2 / (R,R)-Ming-Phos | N-benzylideneglycine ethyl ester and (E)-nitrostyrene | Chiral pyrrolidine (B122466) | 92 | 98 |

| Pd-catalyzed Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / (S,S)-Ming-Phos | 1,3-diphenylallyl acetate (B1210297) and dimethyl malonate | Allylic alkylation product | 98 | 95 |

Note: The data in this table is compiled from various sources to illustrate the general performance of Ming-Phos ligands and may not represent a single comprehensive study.

The results highlight the broad applicability and high efficiency of sulfinamide monophosphine ligands in asymmetric catalysis, solidifying their position as a privileged ligand class.

Mechanistic Investigations of Reactions Involving 2 Methyl N Phenylpropane 2 Sulfinamide

Detailed Reaction Pathway Elucidation

The primary reaction pathway for leveraging 2-methyl-N-phenylpropane-2-sulfinamide and its analogues involves an initial condensation with aldehydes or ketones to form the corresponding N-sulfinyl imines. nih.gov These imines are stable, electrophilic intermediates primed for nucleophilic attack. nih.govnih.gov The electron-withdrawing nature of the sulfinyl group activates the imine for 1,2-addition reactions with a variety of organometallic reagents. nih.govresearchgate.net

The high degree of stereocontrol is generally explained by a six-membered, chair-like transition state model. nih.gov In this model, the metal cation of the nucleophile coordinates to both the nitrogen atom and the oxygen atom of the sulfinyl group. chemrxiv.orgnih.gov This chelation creates a rigid structure that dictates the trajectory of the incoming nucleophile. nih.gov For N-sulfinyl imines with an (R)-configuration at the sulfur atom, the bulky tert-butyl or phenyl group effectively shields one face of the C=N bond. Consequently, the nucleophile preferentially attacks the opposite, less hindered face (the Si face), leading to a high diastereomeric excess of the resulting amine product. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) have provided deeper insights, supporting a boat-like six-membered transition state for the addition of Grignard reagents. chemrxiv.org These calculations confirm that the magnesium atom coordinates with the sulfinyl oxygen, positioning the nucleophilic group for delivery to the imine carbon. chemrxiv.org The stability of this chelated intermediate is a key factor in the high diastereoselectivity observed. chemrxiv.orgnih.gov In some cases, such as the aza-Darzens reaction with bromoform, a non-chelation controlled transition state has been proposed to explain the observed stereochemistry, where the anion attacks the least hindered face of the most stable s-cis conformation of the imine. nih.gov

Influence of Reaction Conditions and Solvents on Stereochemical Outcome

The stereochemical outcome of nucleophilic additions to N-sulfinyl imines is highly dependent on reaction conditions, particularly the choice of solvent. nih.gov This phenomenon, known as dual stereocontrol, allows for the synthesis of different stereoisomers from a single chiral imine precursor simply by changing the solvent. nih.govnih.govacs.org

A striking example is the addition of Grignard reagents, where a reversal of diastereoselectivity is observed when switching between dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). nih.govacs.org

In non-coordinating solvents like DCM, the reaction is believed to proceed through a chelated, cyclic transition state . The magnesium atom of the Grignard reagent coordinates to the sulfinyl oxygen, leading to a rigid structure that directs the nucleophile to one face of the imine. nih.govnih.govacs.org

In coordinating solvents like THF, the solvent molecules can compete with the sulfinyl oxygen for coordination to the magnesium center. This disrupts the chelation, leading to a more flexible, non-chelated or acyclic transition state . nih.govacs.org In this scenario, steric interactions between the substituents on the imine and the approaching nucleophile become the dominant controlling factors, often resulting in the opposite diastereomer. nih.govacs.org

DFT calculations have been employed to rationalize these solvent-dependent effects, confirming the feasibility of both chelated and non-chelated pathways and helping to predict the stereochemical outcomes. nih.gov The ability to achieve a complete reversal of diastereoselectivity by switching from THF to DCM has been documented for the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines. nih.gov

Below is a table illustrating the effect of solvent on the diastereomeric ratio (d.r.) for the addition of a Grignard reagent to an N-sulfinyl imine.

Role of Specific Catalysts and Reagents in Stereocontrol

The choice of catalysts and reagents is paramount for achieving high stereocontrol in reactions involving N-sulfinyl imines. Lewis acids, in particular, play a crucial role in activating the imine and organizing the transition state. orgsyn.org

Lewis Acid Catalysis: Titanium alkoxides, such as titanium tetraethoxide (Ti(OEt)₄) or titanium tetraisopropoxide (Ti(OiPr)₄), are commonly used as Lewis acidic catalysts for the initial condensation of the sulfinamide with carbonyl compounds to form the imine. nih.gov For subsequent nucleophilic additions, other Lewis acids like InBr₃ and LiCl have been shown to promote reactions and enhance diastereoselectivity. nih.govmdpi.com InBr₃, for instance, is effective in Petasis reactions involving vinylboronic acids. nih.gov The cooperative action of a Lewis acid activating the electrophile (the imine) and a Lewis base is a powerful strategy in asymmetric catalysis.

Rhodium and Iridium Catalysis: Rhodium and iridium catalysts are extensively used in the asymmetric hydrogenation and transfer hydrogenation of N-sulfinyl imines. orgsyn.orgnih.govrsc.org Chiral phosphine (B1218219) ligands, such as those in Rhodium/(S,R)-tert-Bu-Josiphos or iridium complexes with P,N-sulfinyl imine ligands, create a chiral environment around the metal center. mdpi.comnih.gov This enables the highly enantioselective delivery of hydrogen to the C=N bond. nih.gov Mechanistic studies on rhodium-catalyzed C-H functionalization often involve a Rh(I)/Rh(III) or Rh(III)/Rh(V) catalytic cycle, with key steps being C-H activation, insertion of the unsaturated bond, and reductive elimination. nih.govnumberanalytics.com

The following table summarizes the performance of various rhodium catalysts in a model reaction, highlighting the sensitivity of the reaction outcome to the catalyst structure.

Studies on Hydrogen Autotransfer Processes and Hydride Transfer Steps

Asymmetric reduction of N-sulfinyl imines is a cornerstone for producing chiral amines. These reactions often proceed via hydride transfer mechanisms, where a hydride ion (H⁻) is delivered to the electrophilic imine carbon. nih.gov The stereochemistry of this transfer is directed by the chiral sulfinyl auxiliary.

Asymmetric Transfer Hydrogenation (ATH): This method uses readily available hydrogen donors like isopropanol (B130326) or formic acid in combination with a metal catalyst, avoiding the need for high-pressure hydrogen gas. orgsyn.orgrsc.org Ruthenium and iridium catalysts are particularly effective. rsc.org For the transfer hydrogenation of α,β-unsaturated N-sulfinyl ketimines, a ruthenium catalyst can facilitate the reduction to provide chiral allylic amines with excellent enantiomeric excess (97-99% ee). rsc.org DFT calculations on related iron-catalyzed hydrogenations suggest a concerted hydride transfer occurs, with the transition state for hydride attack on one face of the imine being significantly lower in energy. rsc.org

Direct Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and L-selectride are also used for the reduction of N-sulfinyl imines. nih.gov The stereochemical outcome can be reversed depending on the reducing agent used, a phenomenon attributed to different operating transition states. With NaBH₄, a cyclic, chelation-controlled transition state is proposed, where the boron reagent interacts with the sulfinyl oxygen. nih.govresearchgate.net In contrast, bulkier reagents like L-selectride are believed to favor a non-chelation-controlled pathway, where attack occurs from the least hindered face, leading to the opposite diastereomer. nih.gov The hydride transfer from a catalyst (e.g., a Ru-hydride complex) to the imine is often the chirality-determining step in the catalytic cycle. researchgate.net

Mechanistic Studies of Asymmetric Radical Alkylation

While nucleophilic additions to N-sulfinyl imines are well-established, the use of these compounds to control stereochemistry in radical reactions is a more recent development. nih.gov The bulky and stereodirecting sulfinyl group can serve as an effective chiral auxiliary in radical additions to the C=N bond. acs.orgrsc.org

The mechanism of these reactions involves the generation of a free radical, which then adds to the imine double bond. nih.gov The activation of the imine towards radical attack can be enhanced by Lewis acids or proton sources. nih.gov The stereoselectivity of the addition is governed by the chiral sulfinyl group, which blocks one face of the imine, forcing the incoming radical to approach from the less sterically hindered side. acs.org

Computational studies have been instrumental in elucidating these pathways. For instance, in a reaction involving an N-sulfinyl iminoacetate (B1260909) and a benzylzinc reagent, a migration-addition sequence was discovered. acs.org DFT analysis supported a two-stage mechanism where a tert-butyl radical attacks the imine, generating a key N-sulfinamine intermediate that dictates the final regio- and diastereoselectivity. acs.org Other mechanistic proposals for related reactions include an 8-membered cyclic transition state to explain the stereoselection in decarboxylative Mannich reactions. rsc.org The development of photoredox-based methods for radical generation and their subsequent addition to sulfinimines is an emerging area of interest. rsc.org

Theoretical and Computational Chemistry Approaches to 2 Methyl N Phenylpropane 2 Sulfinamide Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational investigations into the reaction mechanisms of systems derived from 2-methyl-N-phenylpropane-2-sulfinamide. nih.gov The primary synthetic application of this chiral auxiliary involves its condensation with aldehydes or ketones to form N-sulfinyl imines, which are then subjected to nucleophilic attack to generate chiral amines. nih.govnih.govnih.gov DFT calculations allow for the detailed exploration of the potential energy surfaces of these reactions, enabling the characterization of intermediates and transition states. beilstein-journals.org

| Parameter | Value | Description | ||||

|---|---|---|---|---|---|---|

| Activation Energy (kcal/mol) | 10-15 | The calculated energy barrier for the rate-determining step, typically the nucleophilic attack on the imine carbon. | ||||

| Key Bond Lengths (Å) |

| The distances of the forming and breaking bonds in the transition state structure. | ||||

| Imaginary Frequency (cm⁻¹) | -200 to -400 | The single imaginary vibrational frequency that corresponds to the motion along the reaction coordinate at the transition state. |

Computational Modeling of Stereoselectivity and Diastereoselectivity

The remarkable ability of this compound to induce high levels of stereoselectivity is a key focus of computational modeling. mdpi.comsigmaaldrich.com The chiral sulfur atom dictates the facial selectivity of nucleophilic attack on the prochiral imine carbon.

DFT-based models are instrumental in rationalizing the observed diastereoselectivity. researchgate.netharvard.edu By calculating the energies of the competing diastereomeric transition states, researchers can predict the major product of a reaction. The diastereomer formed via the lower energy transition state will be the predominant product. These models typically account for steric interactions involving the bulky tert-butyl group and electronic interactions, such as chelation between the sulfinyl oxygen and a metal cation from the nucleophilic reagent. researchgate.net

The stereochemical outcome is often explained by invoking either a chelated (cyclic) or a non-chelated (open) transition state model, the preference for which can be influenced by the solvent. researchgate.net Computational studies can quantify the energy difference between these competing pathways.

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| TS-Re (attack from Re face) | 0.0 | Major |

| TS-Si (attack from Si face) | 2.5 - 5.0 | Minor |

Prediction of Molecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound and its imine derivatives are critical to their function as chiral auxiliaries. Computational conformational analysis is used to identify the most stable conformers in solution. sapub.org

These studies often reveal that the ground-state conformation of the N-sulfinyl imine places the sterically demanding tert-butyl group in a position that effectively blocks one face of the C=N double bond. This steric hindrance directs the incoming nucleophile to the more accessible face, leading to the observed high diastereoselectivity. For related N-sulfinylaniline systems, computational studies have shown that the planar syn conformer is typically more stable. researchgate.net

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | ~60° | 0.0 | ~80 |

| 2 | ~180° | 1.8 | ~15 |

| 3 | ~-60° | 2.5 | ~5 |

Elucidation of Electronic Effects and Reactivity Modulation

Understanding the electronic structure of this compound derivatives is key to explaining their reactivity. Computational techniques such as Natural Bond Orbital (NBO) analysis provide valuable insights into charge distributions and orbital interactions.

The N-sulfinyl group is strongly electron-withdrawing, which significantly enhances the electrophilicity of the imine carbon atom, thereby activating it for nucleophilic addition. nih.govbeilstein-journals.org NBO calculations can quantify this effect by revealing a substantial partial positive charge on the imine carbon. Studies on analogous N-sulfinylanilines have confirmed that the NSO group functions as a potent electron acceptor. researchgate.net This inherent electronic property is fundamental to the broad utility of this class of chiral auxiliaries in asymmetric synthesis. Furthermore, the electronic effects of substituents have been computationally shown to modulate the acidity of related sulfones. researchgate.net

| Atom | NPA Charge (e) |

|---|---|

| Imine Carbon (C=N) | +0.4 to +0.6 |

| Imine Nitrogen (C=N) | -0.5 to -0.7 |

| Sulfur | +0.8 to +1.0 |

| Oxygen | -0.8 to -1.0 |

Synthesis and Research Applications of Advanced Analogues and Derivatives of 2 Methyl N Phenylpropane 2 Sulfinamide

Trifluoromethyl-substituted Benzylidene Derivatives in Asymmetric Synthesis

Trifluoromethyl-substituted benzylidene derivatives of 2-methylpropane-2-sulfinamide (B31220) are powerful chiral auxiliaries in asymmetric synthesis, primarily utilized for the preparation of enantiomerically pure chiral amines. The (S)-enantiomer, specifically (S)-2-Methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide, is a notable example that leverages its specific stereochemistry at the sulfur atom to impart a high degree of stereochemical control in various chemical transformations.

The synthesis of these derivatives typically involves the condensation of an appropriately substituted benzaldehyde (B42025) with the chiral 2-methylpropane-2-sulfinamide. The presence of the trifluoromethyl group, an electron-withdrawing moiety, on the benzylidene ring increases the electrophilicity of the imine carbon. This electronic feature, combined with the steric bulk of the tert-butyl group, facilitates highly diastereoselective nucleophilic additions to the C=N double bond.

One of the primary applications of these chiral sulfinylimines is in the asymmetric synthesis of α-branched amines. The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the imine proceeds via a six-membered chair-like transition state, where the nucleophile attacks from the less sterically hindered face. Subsequent acidic hydrolysis cleaves the N-S bond, liberating the chiral primary amine with high enantiomeric excess and regenerating the sulfinamide auxiliary.

Research has demonstrated the efficacy of these derivatives in achieving high yields and enantioselectivities. For instance, the use of (S)-2-Methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide in nucleophilic substitution reactions has been reported to yield products with up to 95% enantiomeric excess (ee). The absolute configuration of the newly formed stereocenter is dictated by the (S)-configuration of the sulfinamide auxiliary.

The position of the trifluoromethyl group on the aromatic ring also plays a crucial role in the reactivity and selectivity of these derivatives. For example, moving the trifluoromethyl group to the ortho position can increase steric hindrance around the imine, potentially influencing the reaction's stereochemical outcome or rate.

A key synthetic route to these compounds involves the titanium(IV)-mediated, microwave-assisted reaction of an enone with (R)-2-methylpropane-2-sulfinamide to produce the corresponding chiral sulfinimine. This can then be followed by a diastereoselective reduction and acidic deprotection to yield the desired chiral amine.

Below is a table summarizing representative data on the application of trifluoromethyl-substituted benzylidene derivatives in asymmetric synthesis.

| Derivative/Reaction | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-2-Methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide + Organometallic Reagent | Grignard Reagent | 85 | 95 | |

| (R)-N-(4-phenyl-1-(trifluoromethyl)but-3-en-2-ylidene)sulfinamide + DIBAL-H | Hydride | 70 (of sulfinimine) | 95 (of final amine) |

This table is interactive and can be sorted by clicking on the column headers.

The versatility of these trifluoromethyl-substituted derivatives makes them valuable tools for the construction of complex chiral molecules, which are important building blocks in the pharmaceutical and agrochemical industries.

Pyridinylmethylene Derivatives as Advanced Catalytic Systems

Pyridinylmethylene derivatives of 2-methylpropane-2-sulfinamide represent a class of P,N-sulfinyl imine ligands that have shown considerable promise in the field of asymmetric catalysis. These ligands are synthesized by the condensation of a pyridinecarboxaldehyde with an enantiopure 2-methylpropane-2-sulfinamide. The resulting molecule possesses multiple coordination sites—the pyridine (B92270) nitrogen, the imine nitrogen, and the sulfinyl oxygen—making it a versatile scaffold for the construction of chiral metal complexes.

The key feature of these ligands is the integration of a stereogenic sulfur center, which is solely responsible for inducing chirality in the catalytic process. When complexed with transition metals such as palladium, these ligands create a chiral environment that can effectively control the stereochemical outcome of a variety of organic transformations.

One of the notable applications of these pyridinylmethylene-sulfinamide ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In these reactions, the palladium complex of the chiral ligand catalyzes the substitution of an allylic leaving group with a nucleophile, creating a new stereocenter. Research has shown that the palladium complex of a P,N-sulfinyl imine ligand derived from 2-(diphenylphosphino)benzaldehyde (B1302527) and tert-butanesulfinamide can catalyze the allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving high enantioselectivity (94% ee).

The catalytic cycle is believed to involve the formation of a chiral η³-allyl-palladium intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on this intermediate, which is controlled by the chiral ligand. The crystal structure of a palladium-bound sulfinyl imine complex has provided insights into the coordination geometry and the steric and electronic factors that govern the enantioselectivity.

The modular nature of these ligands allows for systematic tuning of their steric and electronic properties. By varying the substituents on the pyridine ring or the phosphine (B1218219) group (in the case of P,N-ligands), the catalytic activity and selectivity can be optimized for a specific substrate or reaction type. For example, studies have shown that the structure of the sulfinamide motif has a significant effect on the enantiomeric ratio and yield in Pd-catalyzed asymmetric allylic alkylation reactions. While ligands derived from p-tolylsulfinamide were effective, those with a tert-butyl group failed to catalyze the reaction efficiently.

The development of these advanced catalytic systems highlights the potential of sulfinamide-based ligands in asymmetric synthesis, offering a powerful tool for the construction of enantiomerically enriched molecules.

Below is a table summarizing the performance of a representative pyridinylmethylene-type ligand in asymmetric catalysis.

| Ligand/Metal Complex | Reaction Type | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Pd-complex of P,N-sulfinyl imine ligand | Allylic Alkylation | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | High | 94 |

This table is interactive and can be sorted by clicking on the column headers.

N-Sulfinyl Propargylamines in Peptidomimetic Research

N-Sulfinyl propargylamines derived from 2-methylpropane-2-sulfinamide are valuable building blocks in peptidomimetic research. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability and oral bioavailability. One common strategy in peptidomimetic design is the replacement of the scissile amide bond with a more robust surrogate. The 1,2,3-triazole ring, which can be formed from an alkyne and an azide (B81097) via "click chemistry," is a well-regarded bioisostere for the amide bond. The synthesis of chiral propargylamines is therefore a critical step in accessing these peptide mimics.

The asymmetric synthesis of N-sulfinyl propargylamines provides a reliable route to these crucial precursors. The process typically begins with the condensation of an aldehyde with an enantiopure 2-methylpropane-2-sulfinamide, often referred to as Ellman's chiral sulfinamide. This reaction, which can be mediated by Lewis acids like titanium(IV) ethoxide or copper(II) sulfate, produces a chiral N-sulfinylimine.

The subsequent and key step is the diastereoselective addition of a metallated alkyne to the N-sulfinylimine. (Trimethylsilyl)ethynyllithium is a commonly used reagent for this purpose. The addition proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group, to afford the desired N-sulfinyl propargylamine. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and can be removed under mild conditions, for example, using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium fluoride with 18-crown-6, to yield the free terminal alkyne.

This synthetic strategy allows for the introduction of a wide variety of "side chains" that correspond to those of natural amino acids, by simply varying the initial aldehyde. For instance, using isobutyraldehyde (B47883) leads to a valine-like side chain. However, the synthesis can be challenging for certain substrates. Aldehydes with acidic α-protons can undergo competing deprotonation, and products with electron-withdrawing substituents can be prone to base-induced rearrangement to α,β-unsaturated imines.

The diastereomerically pure N-sulfinyl propargylamines can then be used in cycloaddition reactions to form triazole-containing peptidomimetics. The sulfinyl group can be readily cleaved under mild acidic conditions to furnish the primary amine, which can be further functionalized.

Below is a table summarizing the synthesis of various N-sulfinyl propargylamines with different amino acid-like side chains.

| Aldehyde (Side Chain Analogue) | Condensation Conditions | Alkynylation Reagent | Desilylation Conditions | Overall Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Isobutyraldehyde (Valine) | CuSO₄, DCM, rt | (TMS)ethynyllithium | TBAF, THF | 65 | >98:2 | |

| Phenylacetaldehyde (Phenylalanine) | Ti(OiPr)₄, 70°C | (TMS)ethynyllithium, AlMe₃ | TBAF, THF | 12 | 90:10 | |

| Cyclohexanecarboxaldehyde (Cyclohexylglycine) | CuSO₄, DCM, rt | (TMS)ethynyllithium | TBAF, THF | 78 | >98:2 | |

| 3,3,3-Trifluoropropionaldehyde (Trifluoronorvaline) | Ti(OiPr)₄, 70°C | (TMS)ethynyllithium, AlMe₃ | KF, 18-crown-6 | 29 | >98:2 |

This table is interactive and can be sorted by clicking on the column headers.

Sulfonamide Analogues in Organic Synthesis Research

Sulfonamide analogues are a cornerstone of medicinal chemistry and organic synthesis, and those derived from or related to 2-methylpropane-2-sulfinamide are no exception. The conversion of a sulfinamide to the corresponding sulfonamide represents an oxidation of the sulfur center from S(IV) to S(VI). This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. This conversion is significant as it allows access to a different class of compounds with distinct chemical and biological properties.

The tert-butylsulfonyl (Bus) group, the oxidized counterpart to the tert-butanesulfinyl group, has been explored as a protecting group for amines in peptide synthesis. The N-Bus group is stable to a range of conditions but can be cleaved under mild acidic conditions, offering an orthogonal protection strategy to other common amine protecting groups.

Furthermore, novel sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), have been developed for the direct synthesis of primary sulfonamides from organometallic reagents. This method proceeds through a sulfinamide-like intermediate and provides a convenient, one-step process to access primary sulfonamides, which are important pharmacophores.

In the context of drug discovery, the introduction of a sulfonamide moiety can significantly alter the pharmacokinetic properties of a molecule. For example, replacing a dimethylamine (B145610) group with a methyl sulfonamide has been shown to lower the calculated lipophilicity (logP) of certain bioactive compounds, which can be advantageous for improving their drug-like properties.

The table below provides an overview of different synthetic approaches to sulfonamide analogues.

| Starting Material | Reagents | Product Type | Key Features | Reference |

| Methyl Sulfinate & Amine | 1) Ultrasound, 2) m-CPBA | Secondary Sulfonamide | One-pot synthesis, mild conditions | |

| Organometallic Reagent & Amine | 1) DABSO, 2) SOCl₂, 3) Amine, 4) Oxidant | Sulfonamide | One-pot from organometallic reagents | |

| Organometallic Reagent | t-BuONSO | Primary Sulfonamide | Direct, one-step synthesis of primary sulfonamides | |

| Primary Sulfonamide | Aldehyde, NHC catalyst | Deaminated products | Functional group interconversion under mild conditions |

This table is interactive and can be sorted by clicking on the column headers.

Immobilized and Polymer-Supported Sulfinamide Auxiliaries### 7.5. Immobilized and Polymer-Supported Sulfinamide Auxiliaries

An enantiopure analogue of tert-butanesulfinamide has been successfully attached to a polystyrene support. The synthesis of this support-bound auxiliary has been developed and its utility demonstrated in the asymmetric synthesis of enantioenriched amines. This solid-phase approach is particularly well-suited for the creation of combinatorial libraries of chiral amine-containing compounds, which is a major focus in drug discovery.

The general strategy involves the condensation of an aldehyde with the polymer-supported sulfinamide to form a resin-bound sulfinylimine. This is followed by the diastereoselective addition of a nucleophile, such as a Grignard reagent. After the reaction, the desired amine product is cleaved from the support, typically under acidic conditions, leaving the auxiliary attached to the resin. The resin can then be recovered by filtration, regenerated, and reused in subsequent reaction cycles.

The effectiveness of these immobilized auxiliaries has been demonstrated in the synthesis of complex molecules, including pavine (B1216701) and isopavine alkaloids. The support-bound sulfinamide derivative was used to prepare a key chiral intermediate, which was then elaborated to the final natural products.

In addition to polymer supports, other strategies for catalyst and auxiliary recovery have been explored. For instance, the use of a homochiral cyclic sulfinamide has been shown to allow for the recycling of the auxiliary in one step from the corresponding sulfinic acid after the reaction sequence. While not strictly a polymer-supported system, this highlights the ongoing research into making asymmetric synthesis with chiral auxiliaries more sustainable.

The development of recyclable, fluorous-supported organocatalysts, including sulfonamides, further underscores the trend towards creating more practical and sustainable catalytic systems. These catalysts can be easily separated from the reaction mixture by fluorous solid-phase extraction.

The table below summarizes the key aspects of using immobilized sulfinamide auxiliaries.

| Support Type | Auxiliary | Application | Key Advantage | Reference |

| Polystyrene Resin | tert-Butanesulfinamide derivative | Asymmetric synthesis of amines, alkaloids | Recyclable auxiliary, simplified purification | |

| Fluorous Tag | Proline sulfonamide | Asymmetric aldol (B89426) reaction | Facile recovery by fluorous-phase separation | |

| Soluble (Cyclic) | Cyclic sulfinamide | Asymmetric synthesis of benzylamines | Recyclable from sulfinic acid |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Analytical Methodologies for Stereochemical Analysis in Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds. acs.orgnih.gov The method relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and allowing for their separation and quantification.

For sulfinamides and their precursors, specific chiral columns and mobile phases have been identified to achieve effective separation. For instance, in the analysis of a chiral (Rs)-thiosulfinate, a precursor to sulfinamides, a Diacel Chiralpak AS-H column is effective. nih.gov The enantiomeric excess of the product can be improved to over 99% through simple washing, with the purity confirmed by this HPLC method. nih.gov The determination of ee values for a range of sulfinate esters, which are closely related to sulfinamides, is also routinely accomplished using chiral HPLC analysis. nih.gov While effective, this approach requires access to specialized HPLC equipment and columns, and method development can be time-consuming to find a suitable system for resolving the enantiomers of a specific target sulfinamide. acs.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Diacel Chiralpak AS-H | nih.gov |

| Mobile Phase | 98:2 Hexanes/Isopropanol (B130326) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govorgsyn.org |

| Detection | UV at 230 nm or 254 nm | nih.govorgsyn.org |

| Retention Time (t_R) | t_R = 14.7 min; t_S = 19.1 min | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Enantiopurity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For stereochemical analysis, it is particularly powerful when converting an enantiomeric mixture into a diastereomeric one, allowing for the quantification of diastereomeric ratios, which directly reflect the original enantiomeric composition. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 2-methyl-N-phenylpropane-2-sulfinamide and its derivatives. The chemical shifts, coupling constants, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the molecule's carbon-hydrogen framework.

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | ¹H | 1.2 - 1.3 (singlet, 9H) | rsc.org |

| Imine (N=CH) | ¹H | 8.9 - 9.1 (singlet, 1H) | rsc.org |

| tert-Butyl (CH₃) | ¹³C | ~22.7 | rsc.org |

| tert-Butyl (C) | ¹³C | ~58.4 | rsc.org |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique with a wide chemical shift range and 100% natural abundance, making it an excellent probe for analysis. nih.govnih.gov In the context of stereochemical analysis of sulfinamides, ¹⁹F NMR becomes particularly valuable when a fluorine-containing chiral derivatizing agent is used.

A protocol has been developed where a sulfinamide is reacted with a fluorinated 2-formylphenylboronic acid (2-FPBA) template and a chiral diol. bath.ac.uk This creates a mixture of diastereomeric sulfiniminoboronate esters. The fluorine atom in the derivatizing agent acts as a sensitive reporter, with the diastereomers exhibiting distinct signals in the ¹⁹F NMR spectrum. acs.org The integration of these signals allows for a precise determination of the diastereomeric ratio, and thus the enantiomeric excess of the starting sulfinamide. acs.orgbath.ac.uk This method has been successfully used to determine the ee of scalemic samples of Ellman's sulfinamide with high accuracy. acs.org

To determine the enantiopurity of a chiral sulfinamide using NMR, it must first be converted into a mixture of diastereomers. This is achieved by reacting the scalemic sulfinamide with an enantiopure chiral derivatizing agent. A particularly effective and simple method is a three-component protocol known as the Bull-James assembly. acs.org

This protocol involves reacting the sulfinamide with a 2-formylphenylboronic acid (2-FPBA) template and an enantiopure chiral diol, such as (1R,2R,3S,5R)-pinanediol. acs.org This in-situ reaction forms a pair of diastereomeric sulfiniminoboronate esters. acs.orgresearchgate.net These diastereomers are stable and exhibit well-resolved signals in the ¹H NMR spectrum, particularly for the imine proton. acs.org The difference in the chemical shift (Δδ) between the imine proton signals of the two diastereomers can be significant, allowing for accurate integration and calculation of the diastereomeric ratio (dr), which is a direct measure of the enantiomeric excess (ee) of the parent sulfinamide. acs.orgresearchgate.net This method is broadly applicable to a range of S-chiral sulfinamides. researchgate.net

| Component 1 (Analyte) | Component 2 (Template) | Component 3 (Chiral Selector) | Resulting Complex | Analytical Method | Reference |

|---|---|---|---|---|---|

| Scalemic Sulfinamide | 2-Formylphenylboronic acid (2-FPBA) | Enantiopure Pinanediol | Diastereomeric Sulfiniminoboronate Esters | ¹H NMR or ¹⁹F NMR (with fluorinated 2-FPBA) | acs.orgresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for a compound, serving as a definitive confirmation of its identity.

For derivatives of this compound, techniques like Fast Atom Bombardment (HRMS-FAB) can be utilized. For example, in the characterization of a related chiral ligand, the calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value. orgsyn.org A close match between the calculated and found mass (e.g., calcd for C₂₄H₃₁NO₂: 365.2355, found: 365.2353) confirms the elemental composition and, by extension, the molecular identity of the synthesized compound. orgsyn.org

X-ray Crystallography for Absolute Stereochemistry Assignment

While HPLC and NMR can determine the relative amounts of stereoisomers (enantiomeric or diastereomeric excess), X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound.

The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of a three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule. For chiral sulfinamide derivatives, this method can definitively assign the (R) or (S) configuration at the stereogenic sulfur center by analyzing the diffraction data, often through the use of resonance scattering (anomalous dispersion). researchgate.net This technique has been successfully applied to determine the absolute structures of related compounds, providing ultimate proof of their stereochemistry. researchgate.net

Future Directions and Emerging Research Avenues for 2 Methyl N Phenylpropane 2 Sulfinamide

Exploration of Novel Asymmetric Transformations

The utility of 2-methyl-N-phenylpropane-2-sulfinamide, primarily through its corresponding N-tert-butanesulfinyl imines, is well-established for the synthesis of chiral amines. nih.gov Future research is poised to build upon this foundation, exploring more complex and novel asymmetric transformations. The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic additions, and this property will be harnessed for new synthetic challenges. researchgate.net

One promising area is the development of cascade or tandem reactions initiated by nucleophilic addition to N-tert-butanesulfinyl imines. Such processes, where multiple bonds are formed in a single operation, offer significant gains in efficiency. Research will likely focus on designing substrates that, after the initial highly diastereoselective addition, can undergo subsequent intramolecular cyclizations to generate complex heterocyclic structures. nih.gov The synthesis of diverse nitrogen-containing heterocycles, including alkaloids and other biologically active compounds, remains a key driver in this field. researchgate.netnih.gov

Furthermore, the development of new ligand families derived from the sulfinamide scaffold is an active area of research. nih.gov For example, N-cinnamyl sulfinamides have been designed as a new class of chiral sulfur-olefin hybrid ligands. These have shown high effectiveness in rhodium-catalyzed asymmetric 1,4-addition reactions, achieving excellent yields and enantioselectivity. rsc.org Future work will likely expand the library of such ligands and their applications in a broader range of metal-catalyzed transformations.

Table 1: Examples of Recent Asymmetric Transformations

| Reaction Type | Catalyst/Reagent | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Rh-catalyzed 1,4-addition | Rhodium / N-cinnamyl sulfinamide ligand | Aryl boronic acids, α,β-unsaturated carbonyls | High yields (up to 99%) and enantioselectivity (up to 98% ee). rsc.org | rsc.org |

| Synthesis of Aziridines | Aza-Corey-Chaykovsky reaction | N-tert-butanesulfinyl imines | Stereoselective synthesis of the aziridine (B145994) ring. nih.gov | nih.gov |

Development of Greener Synthetic Routes and Purification Strategies

A significant focus of future research will be on improving the environmental footprint of processes involving this compound. This involves developing greener synthetic routes and more efficient purification strategies. A key aspect of this is the recycling of the chiral auxiliary. researchgate.net

A practical process has been developed where N-tert-butanesulfinyl amines are treated with HCl. This cleaves the auxiliary, which can then be recovered as analytically pure tert-butanesulfinamide in high yield (97%) after treatment with aqueous ammonia. researchgate.net Optimizing and scaling such recycling procedures will be crucial for industrial applications.

Another green chemistry approach is the development of direct, one-step synthetic methods that avoid pre-functionalized starting materials. The oxidative coupling of readily available thiols and amines is an emerging strategy to synthesize sulfinamides and related compounds, streamlining the process and reducing waste. rsc.org Research into catalytic versions of these reactions, perhaps using environmentally benign oxidants, is a logical next step. Furthermore, performing reactions under solvent-free conditions, as demonstrated in the diastereoselective coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines, represents another important avenue for greener synthesis. researchgate.net

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of synthetic methods for sulfinamides and their derivatives with modern technologies like flow chemistry and high-throughput screening is a rapidly advancing frontier. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. acs.org

The synthesis of sulfonamide libraries has already been successfully demonstrated using automated flow-through processes. acs.orgresearchgate.net These systems can incorporate multiple reaction steps and purification protocols, allowing for the rapid generation of diverse compound libraries with high purity. researchgate.net Future work will adapt these principles specifically to the synthesis and reaction of chiral N-tert-butanesulfinyl imines. Given the frequent use of highly reactive organometallic reagents in additions to these imines, the precise control and safety benefits of flow reactors are particularly advantageous. acs.org

Moreover, coupling flow synthesis platforms directly with high-throughput screening techniques, such as frontal affinity chromatography, could create powerful integrated systems for drug discovery. acs.org This would allow for the continuous synthesis and immediate biological evaluation of new chiral amines and heterocyclic compounds derived from this compound, accelerating the identification of promising new therapeutic agents.

Table 2: Flow Chemistry Applications for Related Compounds

| Process | Technology | Key Advantage | Outcome | Reference |

|---|---|---|---|---|

| Sulfonamide Library Synthesis | Meso-reactor apparatus | Rapid, eco-friendly, and scalable synthesis. | Efficient generation of primary, secondary, and tertiary sulfonamides. acs.org | acs.org |

| Secondary Sulfonamide Synthesis | Automated binary reactor system | "Catch and release" protocol for high purity. | Production of a 48-member library in good yields without chromatography. researchgate.net | researchgate.net |

Expanding Applications in Catalysis and Materials Science Research

While primarily known as a chiral auxiliary, this compound is finding new roles as a direct participant in catalysis and as a building block for functional materials. chemicalbook.com Its derivatives can act as powerful ligands for asymmetric catalysis, an application space that is far from fully explored. nih.gov

The development of sulfinamide-based ligands, such as the previously mentioned sulfur-olefin hybrids, is a key research direction. rsc.org Future efforts will likely focus on creating a wider array of these ligands and testing their efficacy in a variety of important catalytic reactions, including C-H functionalization, cross-coupling, and hydrogenation. The unique stereoelectronic properties of the sulfinamide group can be fine-tuned to achieve high levels of control in these transformations.

In materials science, the incorporation of chiral sulfinamide moieties into polymers or onto surfaces could lead to new chiral stationary phases for chromatography or novel materials with unique optical or electronic properties. The well-defined stereochemistry of the sulfur atom is a key feature that can be used to impart chirality to a larger material or system. While this area is still nascent, the fundamental chemistry of sulfinamides provides a strong basis for exploration.

New Research Frontiers in Sulfur Chemistry and Stereochemistry